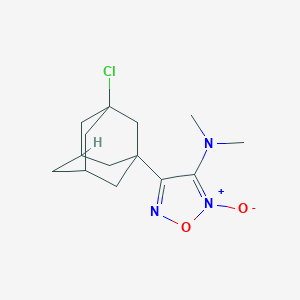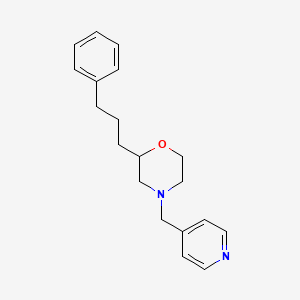![molecular formula C18H19N3O4S B6122702 N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide](/img/structure/B6122702.png)
N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide, also known as indoximod, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. Indoximod is a potent inhibitor of the indoleamine 2,3-dioxygenase (IDO) enzyme, which plays a crucial role in immune suppression and tumor growth.
作用机制
Indoximod exerts its pharmacological effects by inhibiting the activity of the IDO enzyme, which is responsible for the conversion of tryptophan to kynurenine. This pathway leads to the depletion of tryptophan, an essential amino acid, and the accumulation of kynurenine, which has immunosuppressive effects. By inhibiting this pathway, N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide promotes immune activation and anti-tumor activity.
Biochemical and Physiological Effects:
Indoximod has been shown to have a number of biochemical and physiological effects, including inhibition of the IDO enzyme, promotion of immune activation, and anti-inflammatory effects. In preclinical studies, this compound has been shown to enhance the efficacy of immunotherapy and chemotherapy in various cancer models. Indoximod has also been shown to have potential therapeutic applications in autoimmune diseases and infectious diseases.
实验室实验的优点和局限性
Indoximod has several advantages for lab experiments, including its high purity and potency, as well as its ability to inhibit the IDO enzyme and promote immune activation. However, there are also some limitations to using N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide in lab experiments, including its potential toxicity and the need for further optimization of dosing and administration.
未来方向
There are several future directions for the research and development of N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide, including the optimization of dosing and administration, the identification of biomarkers for patient selection, and the development of combination therapies with other immunomodulatory agents. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials for various diseases. Overall, this compound represents a promising therapeutic agent for the treatment of cancer, autoimmune diseases, and infectious diseases, and further research is needed to fully understand its potential therapeutic applications.
合成方法
Indoximod can be synthesized using a multi-step process that involves the reaction of 5-bromoindoline-2,3-dione with N-(4-aminophenyl)glycine methyl ester, followed by the reaction with methylsulfonyl chloride and subsequent deprotection of the amine group. The final product is obtained after purification using column chromatography. The synthesis method for N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide has been optimized to yield high purity and high yield of the final product.
科学研究应用
Indoximod has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and infectious diseases. The IDO enzyme is known to play a crucial role in immune suppression and tumor growth, and N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide has been shown to inhibit the activity of this enzyme, thereby promoting immune activation and anti-tumor activity. Indoximod has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune diseases and infectious diseases.
属性
IUPAC Name |
N-(4-carbamoylphenyl)-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-11-9-14-10-13(5-8-16(14)21(11)26(2,24)25)18(23)20-15-6-3-12(4-7-15)17(19)22/h3-8,10-11H,9H2,1-2H3,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVXQGHXKXWDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6122633.png)

![1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6122649.png)
![N-{1-[1-(2-naphthoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6122653.png)
![2-cyclopropyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6122680.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6122689.png)

![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6122696.png)
![N-(4-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6122698.png)
![N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride](/img/structure/B6122707.png)
![4-hydroxy-3-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6122709.png)

![2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol](/img/structure/B6122728.png)